molecular formula C9H5BrIN B1602788 3-Bromo-6-iodoquinoline CAS No. 205114-20-1

3-Bromo-6-iodoquinoline

Cat. No. B1602788
CAS RN: 205114-20-1
M. Wt: 333.95 g/mol
InChI Key: HRDCDOBHQNVETQ-UHFFFAOYSA-N
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Description

3-Bromo-6-iodoquinoline is a compound with the molecular formula C9H5BrIN . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .


Synthesis Analysis

Quinoline, the core structure of this compound, can be synthesized using various methods. Some of the classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . More modern methods involve transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .


Molecular Structure Analysis

The molecular structure of this compound has been optimized using both Density Functional Theory (DFT) and Hartree-Fock (HF) methods . The Molecular Electrostatic Potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .


Chemical Reactions Analysis

Quinoline derivatives, including this compound, can undergo various chemical reactions. These reactions can be used to functionalize the quinoline scaffold, leading to compounds with different biological and pharmaceutical activities .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 333.95 . It is a solid substance .

Scientific Research Applications

Synthesis of Biologically Active Compounds

3-Bromo-6-iodoquinoline is a crucial intermediate in synthesizing a range of biologically active compounds. For example, its transformation into various derivatives has been explored to create compounds with potential antibacterial activities and applications in fluorescence microscopy for biological systems. Such synthesis processes involve several steps, including cyclization and substitution reactions, which highlight the compound's versatility in organic chemistry (Wang et al., 2015).

Development of Fluorescent Probes

The compound has been used to produce fluorescent probes for chloride ions in biological systems. These probes are water-soluble, and their fluorescence can be quenched by chloride ions, making them suitable for studying chloride's role in biological processes (Geddes et al., 2001). This application is particularly relevant in neurobiology and cellular physiology, where chloride ions play critical roles.

Ligand Synthesis for Metal Complexes

This compound derivatives have been utilized in creating novel chelating ligands. These ligands can be dimerized with metals like Ni(0) to form biquinolines or modified under specific conditions to produce alkynyl derivatives. Such compounds have been studied for their optical properties, including high emission quantum yields, which could have implications in materials science and photophysics (Hu et al., 2003).

Antimicrobial Activity

Synthesis of new derivatives from this compound has shown promising antibacterial activities against drug-resistant strains like ESBL producing Escherichia coli and methicillin-resistant Staphylococcus aureus (MRSA). This research pathway underscores the potential of this compound derivatives in developing new antimicrobial agents, which is crucial in the face of rising antibiotic resistance (Arshad et al., 2022).

Optimization of Synthetic Pathways

Research on this compound also focuses on optimizing synthetic pathways to enhance the efficiency and selectivity of reactions involving this compound. Such studies aim to improve the synthesis of quinoline derivatives, which are valuable in medicinal chemistry and materials science (Ali et al., 2011).

Safety and Hazards

3-Bromo-6-iodoquinoline is classified under the GHS07 hazard class . It is advised to avoid getting it in eyes, on skin, or on clothing, and to avoid ingestion and inhalation . It should be handled with personal protective equipment and adequate ventilation .

properties

IUPAC Name

3-bromo-6-iodoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrIN/c10-7-3-6-4-8(11)1-2-9(6)12-5-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRDCDOBHQNVETQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C=C2C=C1I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60592678
Record name 3-Bromo-6-iodoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60592678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

205114-20-1
Record name 3-Bromo-6-iodoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=205114-20-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-6-iodoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60592678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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